1-Ethyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione
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Overview
Description
1-Ethyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core with an ethyl group at the first position, a methylamino group at the third position, and a thione group at the fourth position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Incorporation of the Methylamino Group: The methylamino group can be introduced through nucleophilic substitution reactions using methylamine.
Formation of the Thione Group: The thione group can be introduced by treating the intermediate compound with sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and thione groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced quinazoline derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-Ethyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-methylimidazolium iodide: Another heterocyclic compound with an ethyl and methyl group, but with an imidazolium core.
1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imide: An ionic liquid with similar alkyl groups but different anionic components.
Uniqueness
1-Ethyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione is unique due to its specific quinazoline core and the presence of both methylamino and thione groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
90070-31-8 |
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Molecular Formula |
C11H15N3S |
Molecular Weight |
221.32 g/mol |
IUPAC Name |
1-ethyl-3-(methylamino)-2H-quinazoline-4-thione |
InChI |
InChI=1S/C11H15N3S/c1-3-13-8-14(12-2)11(15)9-6-4-5-7-10(9)13/h4-7,12H,3,8H2,1-2H3 |
InChI Key |
MGHSXNCFTHOJTL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CN(C(=S)C2=CC=CC=C21)NC |
Origin of Product |
United States |
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